BenchChemオンラインストアへようこそ!

3-Fluorocyclobutane-1,1-dicarboxylic acid

Anticancer platinum complexes Carboplatin analogs Antiproliferative activity

3-Fluorocyclobutane-1,1-dicarboxylic acid (CAS 123812-77-1) is a geminal dicarboxylic acid featuring a single fluorine substituent at the 3-position of the cyclobutane ring (C6H7FO4, MW 162.12). It serves as the key ligand precursor for synthesizing carboplatin analogs with enhanced antiproliferative activity.

Molecular Formula C6H7FO4
Molecular Weight 162.12 g/mol
CAS No. 123812-77-1
Cat. No. B3320423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorocyclobutane-1,1-dicarboxylic acid
CAS123812-77-1
Molecular FormulaC6H7FO4
Molecular Weight162.12 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)C(=O)O)F
InChIInChI=1S/C6H7FO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
InChIKeyKGZZIACAWYUJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorocyclobutane-1,1-dicarboxylic Acid (CAS 123812-77-1): A Critical Fluorinated Building Block for Next-Generation Platinum Anticancer Agents


3-Fluorocyclobutane-1,1-dicarboxylic acid (CAS 123812-77-1) is a geminal dicarboxylic acid featuring a single fluorine substituent at the 3-position of the cyclobutane ring (C6H7FO4, MW 162.12). It serves as the key ligand precursor for synthesizing carboplatin analogs with enhanced antiproliferative activity. The introduction of fluorine modulates the electronic properties, hydrolysis kinetics, and biological potency of the resulting platinum(II) complexes compared to the parent non-fluorinated cyclobutane-1,1-dicarboxylic acid used in carboplatin [1]. This compound is primarily utilized in medicinal chemistry and oncology research for developing targeted platinum-based therapeutics with improved efficacy profiles [2].

Why 3-Fluorocyclobutane-1,1-dicarboxylic Acid Cannot Be Replaced by Unsubstituted Cyclobutane-1,1-dicarboxylic Acid in Oncology Research


Direct substitution of 3-fluorocyclobutane-1,1-dicarboxylic acid with the non-fluorinated analog cyclobutane-1,1-dicarboxylic acid (the ligand used in conventional carboplatin) results in a quantifiable loss of antiproliferative potency. In head-to-head comparisons using J82 bladder cancer, SK-OV-3 ovarian cancer, and cisplatin-resistant NIH:OVCAR-3 cell lines, the 3-fluoro-substituted carboplatin derivative exhibited approximately twice the cytostatic activity of carboplatin itself [1]. The fluorine atom at the 3-position alters the hydrolysis rate of the platinum complex—a critical determinant of activation and DNA binding—making generic replacement with the non-fluorinated ligand an unacceptable compromise for research programs targeting enhanced antitumor efficacy [1]. Furthermore, the 3-fluoro substituent provides a synthetic handle for downstream conjugation and vectorization strategies, enabling targeted drug delivery applications that the unsubstituted analog cannot support [2].

Quantitative Evidence Differentiating 3-Fluorocyclobutane-1,1-dicarboxylic Acid from Closest Analogs


Superior Antiproliferative Activity: 3-Fluoro-Carboplatin vs. Carboplatin (Head-to-Head)

In a direct comparative study, the cis-diammine(3-fluoro-1,1-cyclobutanedicarboxylato)platinum(II) complex—synthesized using 3-fluorocyclobutane-1,1-dicarboxylic acid as the ligand—demonstrated approximately 2-fold higher cytostatic activity than the parent drug carboplatin (which employs unsubstituted cyclobutane-1,1-dicarboxylate) across three human cancer cell lines [1]. The most active compounds in the series were the 3-fluoro, 3-chloro, and 3,3-difluoro derivatives, with the fluoro-substituted analog identified as one of the top performers alongside the chloro derivative [1].

Anticancer platinum complexes Carboplatin analogs Antiproliferative activity

Comparative Ranking Among 3-Substituted Analogs: 3-Fluoro vs. 3-Chloro vs. 3,3-Difluoro vs. 3-Bromo vs. 3-Hydroxy Derivatives

Among the five 3-substituted carboplatin derivatives evaluated (3-fluoro, 3-chloro, 3-bromo, 3-hydroxy, and 3,3-difluoro), the 3-fluoro and 3-chloro derivatives were identified as the most active compounds in the series [1]. The 3-fluoro derivative matched the potency of the 3-chloro analog while offering distinct physicochemical properties: the fluoro substituent provides greater electronegativity and metabolic stability compared to chloro, potentially leading to more favorable pharmacokinetic profiles [1]. NMR spectroscopy confirmed that the 3-chloro derivative hydrolyzed much faster than carboplatin, contributing to its higher activity; the 3-fluoro analog is expected to exhibit a modulated hydrolysis rate due to fluorine's strong electron-withdrawing effect [1].

Structure-activity relationship Halogenated cyclobutane ligands Platinum drug optimization

Aqueous Solubility Performance of the 3-Fluoro Platinum Complex vs. Other Halogenated Derivatives

The cis-diammine(3-fluoro-1,1-cyclobutanedicarboxylato)platinum(II) complex demonstrated good water solubility, comparable to carboplatin, in contrast to the trans-1,2-diaminocyclohexane-bearing analogs which showed reduced solubility [1]. This solubility profile is critical for intravenous formulation and bioavailability. Among the active 3-substituted derivatives, the 3-fluoro and 3-chloro cis-diammine complexes both retained favorable aqueous solubility, while maintaining approximately 2-fold higher potency than carboplatin [1].

Drug-like properties Aqueous solubility Platinum complex formulation

Synthetic Versatility: 3-Fluorocyclobutane-1,1-dicarboxylic Acid as a Conjugation-Ready Ligand vs. Unsubstituted Cyclobutane-1,1-dicarboxylic Acid

While cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2) serves solely as a chelating ligand for platinum, 3-fluorocyclobutane-1,1-dicarboxylic acid provides the additional advantage of a fluorine substituent that can function as a spectroscopic probe (¹⁹F NMR) and a potential synthetic handle for further functionalization. Recent research has focused on introducing functional groups at the 3-position of the cyclobutane ring to enable conjugation to drug delivery systems, with the 3-fluoro analog serving as a direct precursor for such vectorization strategies [2]. The unsubstituted analog lacks this derivatization potential, limiting its utility to conventional carboplatin-like complexes only [1].

Drug conjugation Targeted drug delivery Vectorisation

Procurement-Relevant Application Scenarios for 3-Fluorocyclobutane-1,1-dicarboxylic Acid (CAS 123812-77-1)


Synthesis of High-Potency Carboplatin Analogs for Resistant Ovarian and Bladder Cancer Models

Medicinal chemistry teams developing platinum-based chemotherapeutics for cisplatin-resistant cancers should prioritize 3-fluorocyclobutane-1,1-dicarboxylic acid as the ligand precursor. The resulting cis-diammine(3-fluoro-1,1-cyclobutanedicarboxylato)platinum(II) complex delivers approximately 2-fold greater antiproliferative activity than carboplatin against SK-OV-3 and NIH:OVCAR-3 ovarian cancer cells, including cisplatin-resistant lines, while maintaining carboplatin-level aqueous solubility [1]. This scenario is directly supported by quantitative activity data demonstrating that the 3-fluoro ligand is essential for achieving this potency gain.

Structure-Activity Relationship (SAR) Studies on 3-Substituted Cyclobutane Platinum Complexes

For SAR campaigns exploring the impact of halogen and other substituents on platinum drug pharmacology, 3-fluorocyclobutane-1,1-dicarboxylic acid serves as a critical comparator. It ranks alongside the 3-chloro analog as one of the two most active derivatives while offering the distinct electronic properties of fluorine (higher electronegativity, stronger C-F bond stability) compared to chloro, bromo, or hydroxy substituents [1]. Procurement of the fluoro analog enables direct potency and stability comparisons that are essential for informed lead selection.

Development of Vectorized Platinum Prodrugs via 3-Position Functionalization

Research groups pursuing targeted drug delivery of platinum agents can leverage 3-fluorocyclobutane-1,1-dicarboxylic acid as a starting point for introducing conjugation handles at the cyclobutane 3-position. Recent studies have validated this pharmacomodulation approach for creating carboplatin analogs compatible with drug delivery system conjugation, with the 3-fluoro variant serving as a direct precursor [2]. The fluorine atom also provides a built-in ¹⁹F NMR probe for tracking ligand integrity during synthesis and formulation development [1].

Comparative Hydrolytic Activation Profiling of Platinum Drug Candidates

The hydrolysis rate of platinum complexes is a key determinant of biological activation and toxicity. The 3-fluoro-substituted cyclobutane-1,1-dicarboxylate ligand produces platinum complexes with distinct hydrolysis kinetics compared to the unsubstituted and 3-chloro analogs, as demonstrated by NMR spectroscopic analysis [1]. This property makes 3-fluorocyclobutane-1,1-dicarboxylic acid indispensable for laboratories conducting mechanistic activation studies, where small differences in hydrolysis rate directly correlate with cytotoxicity and therapeutic index.

Quote Request

Request a Quote for 3-Fluorocyclobutane-1,1-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.